(R)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine (R)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17451288
InChI: InChI=1S/C12H18FN/c1-8-7-9(13)5-6-10(8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3/t11-/m0/s1
SMILES:
Molecular Formula: C12H18FN
Molecular Weight: 195.28 g/mol

(R)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

CAS No.:

Cat. No.: VC17451288

Molecular Formula: C12H18FN

Molecular Weight: 195.28 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine -

Specification

Molecular Formula C12H18FN
Molecular Weight 195.28 g/mol
IUPAC Name (1R)-1-(4-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine
Standard InChI InChI=1S/C12H18FN/c1-8-7-9(13)5-6-10(8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3/t11-/m0/s1
Standard InChI Key KQHOQUHRCHSXJB-NSHDSACASA-N
Isomeric SMILES CC1=C(C=CC(=C1)F)[C@@H](C(C)(C)C)N
Canonical SMILES CC1=C(C=CC(=C1)F)C(C(C)(C)C)N

Introduction

(R)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound that has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its unique structural features, including a fluorinated aromatic ring, make it a valuable building block for various chemical reactions.

Synthesis and Chemical Reactions

The synthesis of (R)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine involves multiple steps, often utilizing fluorinating and methylating agents under controlled conditions to ensure high yield and purity. Common reagents in organic synthesis include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.

Conditions for Synthesis

  • Temperature: Carefully controlled to optimize reaction outcomes.

  • Pressure: Typically maintained at atmospheric pressure unless specified otherwise.

  • Solvent Choice: Critical for achieving desired reaction conditions and product solubility.

Potential Applications

This compound has potential applications in medicinal chemistry due to its unique structural features, which can influence biological activity and chemical reactivity. Interaction studies are crucial for understanding how it interacts with biological targets, which may lead to insights into its pharmacological profile and therapeutic uses.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amineLacks one methyl group compared to (R)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine
1-(4-Chloro-2-methylphenyl)-2,2-dimethylpropan-1-amineContains chlorine instead of fluorine
(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amineDifferent stereochemistry and position of fluorine

Research Findings and Future Directions

Research on (R)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is ongoing, focusing on its interaction with biological targets and its potential therapeutic applications. Further studies are needed to fully understand its biological activities and implications in drug design and development.

Hazard Information

  • GHS Hazard Statements: H302; H315; H319; H335

  • GHS Precautionary Statements: P261; P280; P301+P312; P302+P352; P305+P351+P338

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